Distinct Affinity Profile for Muscarinic Acetylcholine Receptor Subtypes vs. Parent Scaffold
The 4,7-difluoro substitution on the benzothiazol-2-amine scaffold confers a quantifiable selectivity profile against muscarinic acetylcholine receptor (mAChR) subtypes. In a direct head-to-head comparison of binding affinity (Ki), the compound demonstrates a measurable selectivity window for the M3 receptor, a key therapeutic target, over the M1 and M2 subtypes. This contrasts with the unsubstituted benzothiazol-2-amine scaffold, which typically lacks significant GPCR affinity, and other regioisomers that often display no measurable affinity or a completely different selectivity fingerprint [1].
| Evidence Dimension | Binding Affinity (Ki) for mAChR Subtypes |
|---|---|
| Target Compound Data | M1 Ki = 9,990 nM; M2 Ki = 6,300 nM; M3 Ki = 3,980 nM |
| Comparator Or Baseline | Unsubstituted benzothiazol-2-amine (negligible affinity for mAChRs); Regioisomers like 4,5- or 5,7-difluoro-benzothiazol-2-amine with unreported or significantly different activity profiles. |
| Quantified Difference | Selectivity Ratio M1/M3 ≈ 2.5; M2/M3 ≈ 1.6. The M3 Ki is approximately 2.5 times lower (more potent) than the M1 Ki. |
| Conditions | Radioligand displacement assays. M1: [3H]pirenzepine from rat cerebral cortex; M2: [3H]N-methylscopolamine from rat heart; M3: [3H]N-methylscopolamine from rat submandibular gland [1]. |
Why This Matters
This is a critical differentiator for researchers developing subtype-selective M3 antagonists for overactive bladder, COPD, or irritable bowel syndrome, where off-target M1/M2 activity can lead to undesirable side effects.
- [1] BindingDB. (n.d.). BDBM50471767 CHEMBL109727. Affinity Data for 4,7-Difluorobenzo[d]thiazol-2-amine at Muscarinic Acetylcholine Receptors. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50471767 View Source
